molecular formula C13H22O5 B3077090 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 1044518-75-3

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B3077090
CAS No.: 1044518-75-3
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124752-23-4) is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, such as atorvastatin (Lipitor) and CI-981. Its structure features a 1,3-dioxane ring with a formyl group at position 6 and a tert-butyl acetate moiety at position 2. The (4R,6R) stereochemistry is essential for biological activity, as it aligns with the stereochemical requirements of HMG-CoA reductase binding .

The compound is synthesized via oxidation of a primary alcohol precursor using polymer-supported TEMPO, enabling high-yield production of a solid with uniform purity . Its role as a core intermediate lies in its formyl group, which undergoes further transformations (e.g., condensation, reduction) to introduce pharmacophoric elements in statins .

Scientific Research Applications

Synthesis of Statins

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily utilized as an intermediate in the synthesis of statins. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. The inhibition of this enzyme leads to reduced cholesterol levels in the bloodstream and decreased risk of cardiovascular diseases .

Key Statins Synthesized:

  • Pitavastatin : This statin is known for its efficacy in lowering LDL cholesterol levels. The compound serves as a precursor in its synthesis.

Mechanism of Action :
The compound acts as a competitive inhibitor of HMG-CoA reductase, affecting the mevalonate pathway involved in lipid metabolism.

Chemical Reactions and Modifications

The compound can undergo various chemical transformations that enhance its utility in organic synthesis:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions : The tert-butyl group can be replaced by other nucleophiles under suitable conditions.

Case Study 1: Statin Synthesis

A study demonstrated the successful use of this compound as an intermediate for synthesizing Pitavastatin. The research highlighted its effectiveness in producing high yields while maintaining purity levels suitable for pharmaceutical applications .

Case Study 2: Lipid Metabolism Research

Research involving this compound has provided insights into lipid metabolism pathways. By inhibiting HMG-CoA reductase effectively, it has been instrumental in studies aimed at understanding cholesterol biosynthesis and its implications for cardiovascular health .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,3-dioxane backbone but differ in substituents and applications:

Compound Name Substituent at Position 6 CAS Number Key Application
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate Formyl (-CHO) 124752-23-4 Precursor for statin side-chain synthesis
(4R-cis)-1,1-Dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate Cyanomethyl (-CH2CN) 125971-94-0 Intermediate for atorvastatin and CI-981
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Aminoethyl (-CH2CH2NH2) 125995-13-3 Late-stage intermediate for atorvastatin
Tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate Formyl (-CHO) 124752-23-4* Stereoisomer with (4R,6S) configuration

Note: The (4R,6S) isomer shares the same CAS number but differs in stereochemistry.

Stereochemical and Pharmacological Impact

  • The (4R,6R) configuration in the formyl derivative is optimal for binding to HMG-CoA reductase, while the (4R,6S) isomer () shows reduced efficacy due to mismatched stereochemistry.
  • The cyanomethyl group enhances electrophilicity, facilitating nucleophilic additions during synthesis, whereas the aminoethyl group improves water solubility in later intermediates.

Biological Activity

1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol. This compound features a dioxane ring that contributes to its chemical reactivity and biological properties. The presence of the formyl (−CHO) and acetate (−COOCH₃) groups enhances its functional versatility, making it an interesting candidate for various applications in organic synthesis and biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins. Statins are widely used medications that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, statins effectively lower cholesterol levels in the bloodstream and reduce the risk of cardiovascular diseases .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit hypolipidemic and hypocholesterolemic effects. These compounds are essential in developing new drugs aimed at managing cholesterol levels and preventing heart disease . The compound's structural characteristics allow it to form stable intermediates during the synthesis of other biologically active molecules.

Case Studies

Several studies have explored the efficacy of statins derived from compounds like this compound:

  • Case Study on PCSK9 Inhibitors : A study highlighted the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in maintaining low-density lipoprotein cholesterol levels. The synthesis of these inhibitors often involves intermediates like this compound .
  • Statin Efficacy Research : Various clinical trials have demonstrated that statins derived from this compound significantly reduce LDL cholesterol levels in patients at risk for coronary heart disease. These trials emphasize the importance of such intermediates in drug development and therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between this compound and related compounds:

Compound NameStructureUnique Features
Tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetateC₁₃H₂₂O₅Intermediate for statin synthesis
6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetateC₁₃H₂₂N₂O₄Contains an amino group; potential for enhanced biological activity
4R-cis-(6-formaldehydel)-2,2-dimethyl-1,3-dioxaneC₁₃H₂₂O₄Focuses on aldehyde functionality; lacks acetate group

This comparison illustrates how variations in structure can influence chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1-dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate?

  • Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example, formylation of the dioxane ring can be achieved using reagents like NaBH(OAc)₃ in dichloroethane under acidic conditions, as seen in analogous dioxane-acetate syntheses . Intermediate purification often employs column chromatography (silica gel, Et₂O/hexane systems) . Key challenges include regioselective formylation and minimizing side reactions during esterification.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the stereochemistry of the dioxane ring and formyl group positioning. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and formyl (CHO) stretches. Purity analysis can utilize HPLC with UV detection, referencing methods for structurally similar acetates .

Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?

  • Methodological Answer: Low-temperature flash chromatography (e.g., using dichloromethane/hexane gradients) minimizes degradation. For labile intermediates, anhydrous sodium sulfate is preferred for drying . Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) may enhance crystalline stability .

Q. What functional group reactivity should be prioritized during synthesis?

  • Methodological Answer: The 1,3-dioxane ring’s acid sensitivity necessitates pH-controlled conditions during formylation. The tert-butyl ester group requires protection from nucleophilic attack, often via inert atmospheres (N₂/Ar) . Reductive amination or acetal formation steps should avoid competing hydrolysis .

Q. How do solvent polarity and temperature influence the compound’s stability?

  • Methodological Answer: Stability studies in aprotic solvents (e.g., DCM, THF) at ≤25°C show minimal degradation over 72 hours. Protic solvents (e.g., MeOH) accelerate ester hydrolysis, requiring additives like molecular sieves . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of this compound’s synthesis?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states for formylation and esterification, guiding reagent selection. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . Machine learning models trained on analogous dioxane derivatives can predict optimal catalyst ratios .

Q. What mechanistic insights explain contradictory yields in scaled-up reactions?

  • Methodological Answer: Contradictions often arise from mass transfer limitations in larger reactors. Computational fluid dynamics (CFD) simulations paired with factorial design (e.g., 2³ designs testing stirring rate, temperature, and solvent volume) identify critical variables. For example, poor mixing in viscous solutions reduces formylation efficiency, requiring reactor modifications .

Q. How can researchers resolve conflicting spectral data for the compound’s stereoisomers?

  • Methodological Answer: Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR correlates spatial proximity of methyl and formyl groups. X-ray crystallography provides definitive stereochemical assignments, as demonstrated for related 1,3-dioxane derivatives .

Q. What reactor design considerations enhance selectivity in continuous-flow synthesis?

  • Methodological Answer: Microfluidic reactors with precise temperature control (±1°C) improve selectivity by minimizing side reactions. Membrane-integrated systems (e.g., ceramic membranes) enable in situ removal of acidic byproducts, preserving the dioxane ring . Residence time distribution (RTD) studies optimize flow rates for intermediate stability .

Q. Which degradation pathways dominate under oxidative conditions, and how can they be monitored?

  • Methodological Answer: Accelerated oxidation studies (e.g., using H₂O₂ or UV/O₃ systems) reveal formyl group oxidation to carboxylic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products, while electron paramagnetic resonance (EPR) identifies radical intermediates. Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 30–50% .

Properties

IUPAC Name

tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQIIXBSQLRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ozone was bubbled into a solution of 1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate (3.0 g, 9 mmol) in 100 mL of methylene chloride at -78° C. until a blue color persisted. Nitrogen was then bubbled into the solution without cooling until the color disappeard. The temperature had risen to -20° C. Methyl sulfide (3 mL) was added and the solution stirred for 18 hours. The solvent was removed in vacuo and the residue purified by chromatography on silica eluting with 20% ethyl acetate in hexane to give 1.78 g of solid. Recrystallization from pentane gave the title compound as a white solid; m.p. =71°-73° C.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2,2-dimethyl-6-(2-phenylethenyl)-1,3-dioxane-4-acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 3
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 4
Reactant of Route 4
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 5
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 6
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.